physical and chemical properties of 2,2-Dimethyl-2,3-dihydroperimidine
physical and chemical properties of 2,2-Dimethyl-2,3-dihydroperimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 2,2-Dimethyl-2,3-dihydroperimidine. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Chemical and Physical Properties
2,2-Dimethyl-2,3-dihydroperimidine, a heterocyclic compound, possesses a unique tricyclic structure. Its core properties are summarized below, providing a foundational understanding for its application in research and development.
Table 1: Physical and Chemical Properties of 2,2-Dimethyl-2,3-dihydroperimidine
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂ | --INVALID-LINK-- |
| Molecular Weight | 198.26 g/mol | --INVALID-LINK-- |
| Density | 1.082 g/cm³ | --INVALID-LINK-- |
| Melting Point | 148-150 °C | [Various Suppliers] |
| Boiling Point | 392.5 °C at 760 mmHg | --INVALID-LINK-- |
| pKa (Predicted) | 4.16 ± 0.40 | --INVALID-LINK-- |
| Appearance | Translucent crystals | --INVALID-LINK-- |
Spectroscopic and Structural Data
Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of 2,2-Dimethyl-2,3-dihydroperimidine.
Table 2: Spectroscopic Data for 2,2-Dimethyl-2,3-dihydroperimidine
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹H NMR (270.0 MHz, CDCl₃) | δ 7.24–7.14 (4H, m, Ar-H), 6.47–6.44 (2H, dd, Ar-H), 4.16 (2H, br s, N-H), 1.49 (6H, s, -C(CH₃)₂) | --INVALID-LINK-- |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ 140.4 (Ar-C), 127.1 (Ar-C), 117.2 (Ar-C), 106.1 (Ar-C), 64.7 (-C(CH₃)₂), 28.9 (-CH₃) | --INVALID-LINK-- |
| FTIR (KBr disc, cm⁻¹) | 3295 (N-H stretch), 1596 (aromatic C-H stretch), 1016, 646, 552, 477 | --INVALID-LINK-- |
| Mass Spec. (EI+) | m/z 199.06 (M+ + H)⁺, 182.08 (M+ - CH₃)⁺ | --INVALID-LINK-- |
X-ray Crystallography
The solid-state structure of 2,2-Dimethyl-2,3-dihydroperimidine has been confirmed by single-crystal X-ray diffraction.
Table 3: Crystal Structure Data for 2,2-Dimethyl-2,3-dihydroperimidine
| Parameter | Value | Source |
| Crystal System | Monoclinic | --INVALID-LINK-- |
| Space Group | P2₁/c | --INVALID-LINK-- |
| Unit Cell Dimensions | a = 16.261(10) Å, b = 7.710(4) Å, c = 17.483(10) Å, β = 106.131(12)° | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of 2,2-Dimethyl-2,3-dihydroperimidine is typically achieved through a condensation reaction between 1,8-diaminonaphthalene and acetone.
Experimental Protocol: Synthesis of 2,2-Dimethyl-2,3-dihydroperimidine
This protocol is adapted from Maloney et al. (2013).[1]
Materials:
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1,8-Diaminonaphthalene (1.58 g, 10 mmol)
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Acetone (0.58 g, 10 mmol)
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Ethanol (50 mL)
Procedure:
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A solution of 1,8-diaminonaphthalene and acetone in ethanol is refluxed for 2 hours.
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The resulting solution is filtered.
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The solvent is evaporated under reduced pressure.
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The crude product is recrystallized from boiling ethanol to yield translucent crystals.
Biological Activity and Potential Signaling Pathways
Perimidine derivatives, including 2,2-Dimethyl-2,3-dihydroperimidine, have demonstrated a range of biological activities, most notably as antimicrobial agents.
Antifungal and Antibacterial Activity
Studies have shown that perimidine derivatives possess antifungal and antibacterial properties. The exact mechanism of action is not fully elucidated for 2,2-Dimethyl-2,3-dihydroperimidine specifically. However, for the broader class of pyrimidine analogs, one of the known antifungal mechanisms involves the inhibition of DNA and RNA synthesis in fungal cells.[2] For antibacterial action, potential mechanisms could involve the disruption of the bacterial cell membrane or the inhibition of essential metabolic pathways such as folic acid synthesis.[3][4]
Signaling Pathway Interactions
While specific signaling pathways for 2,2-Dimethyl-2,3-dihydroperimidine have not been definitively identified, some perimidine derivatives have been shown to interact with key inflammatory signaling pathways. For instance, certain triazole-containing perimidine derivatives have been found to inhibit the activation of NF-κB (p65) and the phosphorylation of MAPK (extracellular signal-regulated kinase (ERK) and p38) in lipopolysaccharide-stimulated models.[5] These compounds were also shown to inhibit COX-2 activity, suggesting a mechanism similar to some non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Further research is required to determine if 2,2-Dimethyl-2,3-dihydroperimidine shares these or other mechanisms of action.
Experimental Protocols for Biological Assays
Standardized protocols are crucial for assessing the biological activity of 2,2-Dimethyl-2,3-dihydroperimidine.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This is a generalized protocol that can be adapted for testing against various fungal strains.
Materials:
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2,2-Dimethyl-2,3-dihydroperimidine
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Fungal strain of interest
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Appropriate broth medium (e.g., RPMI-1640)
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96-well microtiter plates
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Spectrophotometer
Procedure:
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A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).
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Serial two-fold dilutions of the compound are prepared in the broth medium in the wells of a 96-well plate.
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A standardized inoculum of the fungal strain is added to each well.
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The plates are incubated at an appropriate temperature for 24-48 hours.
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The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the fungus.
Protocol: Antibacterial Susceptibility Testing (Agar Disk Diffusion Method)
This is a common method for screening antibacterial activity.
Materials:
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2,2-Dimethyl-2,3-dihydroperimidine
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Bacterial strain of interest
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Muller-Hinton agar plates
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Sterile paper discs
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Incubator
Procedure:
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A standardized inoculum of the bacterial strain is uniformly spread onto the surface of an agar plate.
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Sterile paper discs are impregnated with a known concentration of the compound and placed on the agar surface.
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The plates are incubated at 37°C for 18-24 hours.
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The diameter of the zone of inhibition around each disc is measured to determine the susceptibility of the bacteria to the compound.
Conclusion
2,2-Dimethyl-2,3-dihydroperimidine is a readily synthesizable compound with a well-characterized chemical structure. Its demonstrated antimicrobial properties suggest potential for further investigation in the development of new therapeutic agents. Future research should focus on elucidating its precise mechanism of action and identifying the specific cellular signaling pathways it modulates to better understand its therapeutic potential and guide the design of more potent and selective derivatives.
References
- 1. 2,2-Dimethyl-2,3-dihydro-1H-perimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. Design, synthesis, anti-inflammatory activity, and molecular docking studies of perimidine derivatives containing triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
